4-(Aminomethyl)piperidin-3-ol;dihydrochloride

5-HT4 receptor agonist gastroprokinetic clinical candidate intermediate

4-(Aminomethyl)piperidin-3-ol;dihydrochloride (CAS 2068137-89-1 for cis; CAS 1013333-23-7 for trans) is a chiral, disubstituted piperidine building block classified under Protein Degrader Building Blocks. Its core structure features a secondary alcohol at position 3 and a primary aminomethyl substituent at position 4 on the piperidine ring, enabling orthogonal derivatization strategies essential for fragment-based drug discovery and targeted protein degradation (PROTAC) linker chemistry.

Molecular Formula C6H16Cl2N2O
Molecular Weight 203.11 g/mol
Cat. No. B14046593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)piperidin-3-ol;dihydrochloride
Molecular FormulaC6H16Cl2N2O
Molecular Weight203.11 g/mol
Structural Identifiers
SMILESC1CNCC(C1CN)O.Cl.Cl
InChIInChI=1S/C6H14N2O.2ClH/c7-3-5-1-2-8-4-6(5)9;;/h5-6,8-9H,1-4,7H2;2*1H
InChIKeySIBYUDCKMJXCLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)piperidin-3-ol Dihydrochloride: Chiral Building Block Procurement for CNS & Oncology Drug Discovery


4-(Aminomethyl)piperidin-3-ol;dihydrochloride (CAS 2068137-89-1 for cis; CAS 1013333-23-7 for trans) is a chiral, disubstituted piperidine building block classified under Protein Degrader Building Blocks [1]. Its core structure features a secondary alcohol at position 3 and a primary aminomethyl substituent at position 4 on the piperidine ring, enabling orthogonal derivatization strategies essential for fragment-based drug discovery and targeted protein degradation (PROTAC) linker chemistry. The dihydrochloride salt form provides aqueous solubility and room-temperature storage stability, contrasting with the free base form which requires controlled storage conditions .

Why 4-(Aminomethyl)piperidin-3-ol Dihydrochloride Cannot Be Replaced by Generic Piperidine Analogs in Drug Discovery


Substituting this compound with a generic piperidine analog (e.g., 4-aminomethylpiperidine lacking the 3-hydroxyl group) eliminates the stereochemically defined hydrogen-bond donor/acceptor functionality critical for target engagement in asymmetric protein pockets . The cis (3R,4S) and trans (3R,4R) diastereomers are not interchangeable: the trans configuration was specifically required for the synthesis of clinical-stage 5-HT4 receptor agonists R149402 and R199715, and synthetic routes to the trans isomer required dedicated diastereoselective methodology development [1]. Additionally, the dihydrochloride salt form ensures aqueous solubility and ambient storage stability, whereas the free base or alternative salt forms may exhibit altered physicochemical properties that impact reproducible coupling yields in multi-step syntheses .

Quantitative Differentiation Evidence for 4-(Aminomethyl)piperidin-3-ol Dihydrochloride: Stereochemistry, Salt Form & Synthetic Precedent


Trans Diastereomer Enables Clinical-Stage 5-HT4 Agonists: R149402 & R199715

The trans-4-aminomethyl-piperidin-3-ol moiety is a pharmacophoric core of two 5-HT4 receptor agonists, R149402 and R199715, which progressed to clinical trials for gastroprokinetic indications [1][2]. The published Tetrahedron paper explicitly states that 'the large scale preparation of these clinical candidates or their derivatives required a scaleable synthetic route towards trans-3,4-disubstituted piperidine building blocks,' establishing that the trans configuration is a prerequisite for this pharmacological activity class. No equivalent clinical precedent exists for the cis diastereomer, for which 'Reports on the synthesis of 3,4-disubstituted piperidines have been surprisingly limited, with only one example of a 4-aminomethyl substituted piperidine, having a cis relationship to a 3-methoxy substituent' [1].

5-HT4 receptor agonist gastroprokinetic clinical candidate intermediate

Dihydrochloride Salt Offers Water Solubility vs Free Base Storage Limitations

The dihydrochloride salt form (MW 203.11 g/mol) is characterized as an off-white solid that is soluble in water, enabling direct use in aqueous reaction conditions without additional solubilization steps . In contrast, the free base form (MW 130.19 g/mol, CAS 840453-51-2) requires storage in a cool, dry place and may present different handling characteristics . Commercial suppliers specify the dihydrochloride salt as storable at room temperature [1], whereas the free base and alternative salts may have more restrictive storage requirements. This difference in physicochemical handling properties affects workflow efficiency in multi-step library synthesis.

aqueous solubility salt form stability room temperature storage

Orthogonal 3-OH / 4-CH2NH2 Functionalization vs 4-Aminomethylpiperidine (No 3-OH)

The presence of both a primary amine (aminomethyl at position 4) and a secondary alcohol (3-hydroxy) on the piperidine scaffold enables sequential, orthogonal derivatization at two chemically distinct positions. This bifunctional reactivity profile is absent in 4-(aminomethyl)piperidine (CAS 7144-05-0), which lacks the 3-hydroxyl group entirely [1]. Commercial classification of 4-(aminomethyl)piperidin-3-ol dihydrochloride as a 'Protein Degrader Building Block' [2] reflects its utility in constructing heterobifunctional PROTAC molecules where the primary amine can serve as a linker attachment point while the hydroxyl group can be elaborated independently. The 3-hydroxyl can be selectively oxidized or acylated without affecting the aminomethyl group when appropriately protected, enabling convergent synthetic strategies that are infeasible with mono-functionalized analogs.

PROTAC linker bifunctional building block orthogonal protection targeted protein degradation

Hydroxy-Aminomethylpiperidine Scaffold Validated in Menin-MLL PPI Inhibitors (IC50 = 56 nM)

The hydroxy- and aminomethylpiperidine compound class has been validated as a novel scaffold for inhibiting the menin-MLL (mixed lineage leukemia) protein-protein interaction, a therapeutic target in acute leukemias [1]. A high-throughput screen of ~288,000 small molecules identified this chemotype, and subsequent structure-based optimization led to MIV-6R, which inhibits the menin-MLL interaction with IC50 = 56 nM [1][2]. Co-crystal structures confirmed that these compounds closely mimic all key interactions of MLL with menin, establishing the 4-aminomethyl-3-hydroxypiperidine core as a privileged scaffold for PPI inhibition [1]. This scaffold-level validation provides a scientific rationale for procuring the core building block for further derivatization programs targeting PPI interfaces, differentiating it from unvalidated piperidine building blocks that lack such target-class precedent.

menin-MLL interaction protein-protein interaction inhibitor acute leukemia medicinal chemistry scaffold

Optimal Application Scenarios for 4-(Aminomethyl)piperidin-3-ol Dihydrochloride in Drug Discovery and Chemical Biology


Synthesis of 5-HT4 Receptor Agonist Clinical Candidates (Gastroprokinetic Programs)

The trans diastereomer is the established intermediate for synthesizing benzofuran carboxamide 5-HT4 agonists R149402 and R199715, which demonstrated potent gastroprokinetic activity and entered clinical evaluation [1]. Medicinal chemistry teams developing follow-on compounds or generic versions of prucalopride-class agents should procure the trans isomer (CAS 1013333-23-7) specifically, as the cis isomer lacks the required stereochemistry for receptor binding in this pharmacophore series. The diastereoselective, scalable synthetic routes described in the literature [1] provide a validated manufacturing pathway from this building block to target compounds.

PROTAC Linker and Heterobifunctional Degrader Construction

The compound's classification as a Protein Degrader Building Block [2] and its dual functional handles (primary amine + secondary alcohol) make it suitable for constructing PROTAC linker architectures where the amine can be coupled to an E3 ligase ligand and the hydroxyl group elaborated toward the target protein ligand—or vice versa. For degrader library synthesis, the dihydrochloride salt's water solubility and room-temperature storage facilitate high-throughput parallel chemistry workflows, while the orthogonal reactivity of the two functional groups reduces the number of protecting group steps required.

Menin-MLL PPI Inhibitor Medicinal Chemistry Programs (Oncology)

The hydroxy-aminomethylpiperidine scaffold has been crystallographically validated as a menin-MLL interaction inhibitor chemotype with nanomolar potency (IC50 = 56 nM for lead compound MIV-6R) [3]. Research groups initiating structure-activity relationship (SAR) studies around this PPI target should consider this building block as a core starting material, given the existing co-crystal structures (PDB: 4OG3, 4OG6) that provide structural guidance for further optimization. The scaffold's demonstrated ability to mimic key MLL interaction residues on menin distinguishes it from untested piperidine building blocks for this target class [3].

SMYD3 Covalent Inhibitor Development (Epigenetics Oncology)

The 4-aminopiperidine-based compound EM127, which incorporates the 4-aminomethylpiperidine substructure, has been developed as a site-specific covalent inhibitor of SMYD3 methyltransferase with an IC50 of 32 nM [4]. SMYD3 is implicated in multiple cancer types, and the EM127 chemotype demonstrates selectivity for Cys186 in the substrate binding pocket [4]. This precedent supports the procurement of 4-(aminomethyl)piperidin-3-ol building blocks for medicinal chemistry campaigns targeting histone methyltransferases and other epigenetic writers, where the primary amine can be elaborated with electrophilic warheads for covalent inhibition strategies.

Quote Request

Request a Quote for 4-(Aminomethyl)piperidin-3-ol;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.